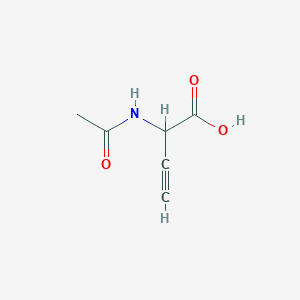
(S)-2-Acetamidobut-3-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamidobut-3-ynoic acid is an organic compound with a unique structure that includes an acetamido group and a butynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamidobut-3-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an amino acid derivative.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Alkyne Formation: The formation of the alkyne group is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Final Steps: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
(S)-2-Acetamidobut-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.
科学的研究の応用
(S)-2-Acetamidobut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Acetamidobut-3-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-Acetamidobut-3-ynoic acid: The enantiomer of (S)-2-Acetamidobut-3-ynoic acid with similar chemical properties but different biological activity.
2-Acetamidobut-3-enoic acid: A compound with a similar structure but with an alkene group instead of an alkyne.
2-Acetamidobutanoic acid: A saturated analog with no alkyne or alkene group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetamido group and an alkyne group. This combination of features gives it distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC名 |
2-acetamidobut-3-ynoic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10) |
InChIキー |
LRGYRJZGUPFTQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
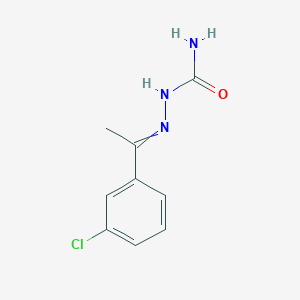
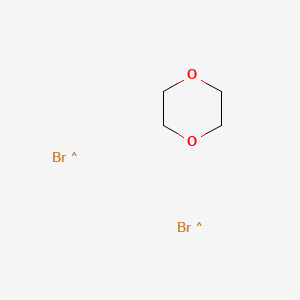

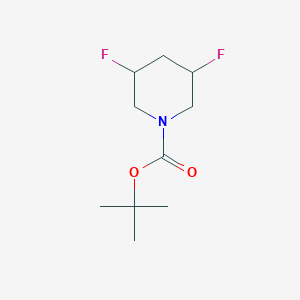
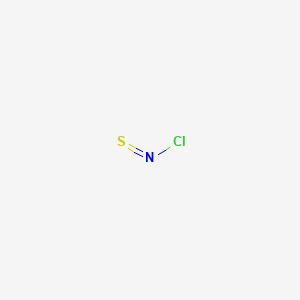

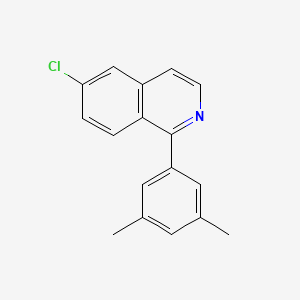
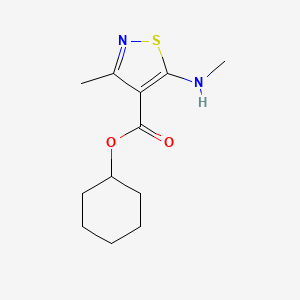


![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
